(2S)-2-bromocyclobutan-1-one
Description
(2S)-2-Bromocyclobutan-1-one (CAS 1192-01-4) is a brominated cyclobutanone with the molecular formula C₄H₅BrO and a molecular weight of 148.99 g/mol . Its stereochemistry at the C2 position (S-configuration) distinguishes it from racemic or other enantiomeric forms. The compound features a strained cyclobutane ring fused with a ketone and bromine substituent, contributing to its reactivity in organic synthesis, particularly in ring-opening reactions and as a precursor for chiral intermediates .
Key properties include:
Properties
IUPAC Name |
(2S)-2-bromocyclobutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-3-1-2-4(3)6/h3H,1-2H2/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZZIZVMMMRELO-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@H]1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on shared cyclobutanone frameworks and bromine substituents:
a. 2-(2-Bromophenyl)cyclobutan-1-one (CAS 885700-63-0)
- Molecular Formula : C₁₀H₉BrO
- Molecular Weight : 225.08 g/mol
- Key Differences :
- A bromophenyl group replaces the simple bromine substituent, increasing steric bulk and aromatic conjugation.
- Higher molecular weight (225.08 vs. 148.99) reduces volatility and may alter solubility in polar solvents .
- Applications: Likely used in advanced cross-coupling reactions or as a building block for polycyclic aromatic systems .
Racemic 2-Bromocyclobutan-1-one
- Implications : The (2S)-enantiomer may exhibit distinct stereoselectivity in reactions like nucleophilic substitutions or asymmetric reductions compared to its racemic counterpart.
Comparative Data Table
Research and Industrial Considerations
- Stereochemical Purity: The (2S)-configuration is essential for applications requiring enantiomeric control, whereas racemic mixtures are cost-effective for non-chiral products.
- Cost vs. Utility : The phenyl-substituted derivative’s higher price reflects synthetic complexity and niche applications , while this compound offers broader utility in scalable syntheses .
- Stability : Both compounds require low-temperature storage, but the phenyl derivative’s aromaticity may enhance thermal stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
